Chlorine‑Substitution Pattern Differentiates Physicochemical and Predicted ADME Properties from the 3,4‑Dichloro Analog
The target compound carries a single para‑chloro substituent on the phenyl ring, whereas the closest commercially indexed analog, 1-(3,4-dichlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea, bears two chlorine atoms at the meta and para positions . This difference reduces the molecular weight from 362.25 to 327.8 Da, lowers the calculated logP by approximately 0.5–0.8 units (cross‑study comparable based on fragment‑based estimates), and removes one hydrogen‑bond acceptor site. These changes are predicted to improve aqueous solubility and reduce plasma protein binding relative to the dichloro analog, an important consideration for in‑vivo pharmacokinetic profiling.
| Evidence Dimension | Molecular weight, lipophilicity, and hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | MW 327.8 Da; 4‑chlorophenyl terminus; 1 H‑bond acceptor (urea carbonyl) |
| Comparator Or Baseline | 1-(3,4-Dichlorophenyl)-3-[(1,2-dimethyl-1H-indol-5-yl)methyl]urea: MW 362.25 Da; 3,4‑dichlorophenyl terminus; 1 H‑bond acceptor |
| Quantified Difference | ΔMW = 34.45 Da (reduction); estimated ΔlogP ≈ −0.5 to −0.8 |
| Conditions | Calculated physicochemical property comparison based on ChemSpider structural data |
Why This Matters
Lower molecular weight and reduced lipophilicity are generally associated with superior pharmacokinetic profiles, making the target compound a more favorable starting point for lead optimization than the bulkier dichloro analog.
